Dioxybis(1-methylpropylidene) hydroperoxide
Overview
Description
Dioxybis(1-methylpropylidene) hydroperoxide is an organic peroxide compound with the molecular formula C₈H₁₈O₆. It is known for its strong oxidizing properties and is commonly used in various chemical processes and industrial applications. This compound is characterized by the presence of two hydroperoxide groups, making it highly reactive and useful in a range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dioxybis(1-methylpropylidene) hydroperoxide can be synthesized through the reaction of 1-methylpropylidene with hydrogen peroxide under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the hydroperoxide groups. The reaction is carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous addition of hydrogen peroxide to a solution of 1-methylpropylidene in the presence of a stabilizer. The reaction mixture is maintained at a specific temperature and pH to ensure the efficient formation of the desired product. The resulting compound is then purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Dioxybis(1-methylpropylidene) hydroperoxide undergoes various types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent, capable of oxidizing a wide range of organic and inorganic compounds.
Reduction: Under certain conditions, it can be reduced to form alcohols and other reduced products.
Substitution: It can participate in substitution reactions, where the hydroperoxide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include transition metal catalysts such as manganese dioxide or cobalt salts. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in an inert atmosphere to prevent unwanted side reactions.
Substitution: Reagents such as halogens or alkylating agents are used, with the reactions conducted under controlled temperature and pressure conditions.
Major Products Formed
Oxidation: The major products include ketones, aldehydes, and carboxylic acids.
Reduction: The primary products are alcohols and hydrocarbons.
Substitution: The products vary depending on the substituent introduced, but can include halogenated compounds and ethers.
Scientific Research Applications
Dioxybis(1-methylpropylidene) hydroperoxide has a wide range of applications in scientific research, including:
Chemistry: It is used as an initiator in polymerization reactions, helping to start the formation of polymers from monomers.
Biology: It is employed in oxidative stress studies to investigate the effects of reactive oxygen species on biological systems.
Medicine: Research into its potential use as an antimicrobial agent is ongoing, given its strong oxidizing properties.
Industry: It is used in the production of various chemicals, including pharmaceuticals, agrochemicals, and specialty polymers.
Mechanism of Action
The mechanism of action of dioxybis(1-methylpropylidene) hydroperoxide involves the generation of free radicals through the homolytic cleavage of the O-O bond in the hydroperoxide groups. These free radicals can then initiate a variety of chemical reactions, including oxidation and polymerization. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Methyl ethyl ketone peroxide
- 2-Butanone peroxide
- Hydrogen peroxide
Comparison
Dioxybis(1-methylpropylidene) hydroperoxide is unique in its structure, containing two hydroperoxide groups, which makes it more reactive compared to similar compounds like methyl ethyl ketone peroxide and 2-butanone peroxide. Its strong oxidizing properties and ability to generate free radicals make it particularly useful in applications requiring high reactivity and efficiency.
Properties
IUPAC Name |
2-butan-2-ylperoxyperoxyperoxybutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O6/c1-5-7(3)9-11-13-14-12-10-8(4)6-2/h7-8H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYFCBQBOGSOSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OOOOOOC(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20925347 | |
Record name | Di(butan-2-yl)hexaoxidane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20925347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126-76-1 | |
Record name | 2,2-Dihydroperoxy-2,2-dibutylperoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Di(butan-2-yl)hexaoxidane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20925347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dioxybis(1-methylpropylidene) hydroperoxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.367 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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